L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate

Contraception Reproductive biology Ovulation inhibition

Researchers studying peptide-based contraception or non-canonical opioid signaling require strict sequence fidelity-misidentified tetrapeptides (e.g., Tuftsin, TKPR) produce incompatible results. Kentsin diacetate (Thr-Pro-Arg-Lys, TPRK) is the only tetrapeptide diacetate with confirmed anti-ovulatory activity. Key outcomes: • Inhibits granulosa cell proliferation at 1 μM, preventing Graafian follicle maturation. • Reduces antral motility 51.2-76.1% (20-100 ng/kg i.c.v.) without mu/delta opioid receptor binding at ≤30,000 nM. • Enhanced water solubility from diacetate salt form ensures reliable parenteral/in vitro assay preparation. HPLC-purified, sequence-verified; ideal for neuroendocrine and contraceptive research.

Molecular Formula C25H48N8O10
Molecular Weight 620.7 g/mol
Cat. No. B12855389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate
Molecular FormulaC25H48N8O10
Molecular Weight620.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13+,14+,15+,16+;;/m1../s1
InChIKeyMCCFILVNRMOMQC-DZOCJTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kentsin Diacetate: Identity and Research Profile


L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate (CAS 71205-61-3) is the diacetate salt of the contraceptive tetrapeptide Kentsin (H-Thr-Pro-Arg-Lys-OH, free base CAS 56767-30-7) . This synthetic tetrapeptide, originally isolated from hamster embryos, comprises threonine, proline, arginine, and lysine in the sequence Thr-Pro-Arg-Lys (TPRK) with two acetate counterions [1]. It is structurally and functionally distinct from the more widely known Tuftsin diacetate (Thr-Lys-Pro-Arg diacetate, CAS 72103-53-8), which shares identical amino acid composition but has a different sequence (TKPR) and drives macrophage activation rather than contraception . The diacetate salt form confers increased water solubility advantageous for parenteral administration and in vitro assay preparation [2].

Sequence-defined biological identity: TPRK (Thr-Pro-Arg-Lys) determines ovulation inhibition and opioid-like research endpoints; composition-matched TKPR (Tuftsin) drives immunostimulatory readouts. Sequence order, not composition, dictates experimental outcome.
Diacetate salt form supports aqueous solubility for parenteral and in vitro assay preparation, facilitating research model dosing. Salt form selection matters for workflow compatibility.
Reported research models: non‑steroidal ovulation inhibition, central non‑canonical opioid signaling, humoral immune response, and non‑LHRH gonadotropin release. Research tool compound with sequence‑dependent, multi‑axis pharmacology.

Why Kentsin Diacetate Cannot Be Substituted by Analogs


Despite sharing identical amino acid composition (Thr, Pro, Arg, Lys), the sequence order of L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate (Thr-Pro-Arg-Lys, TPRK) versus its closest analog Tuftsin diacetate (Thr-Lys-Pro-Arg, TKPR) dictates fundamentally divergent biological functions [1]. TPRK acts as a contraceptive agent that inhibits ovulation and Graafian follicle maturation, releases FSH and LH at high doses, and exerts centrally mediated opioid-like effects on gastrointestinal motility without binding to classical opioid receptors [2]. In contrast, TKPR is a macrophage/microglial activator that stimulates phagocytosis and is derived from the Fc domain of immunoglobulin G [3]. Even within the Tuftsin-Kentsin peptide group, tetrapeptides with the same amino acid composition but different sequences (e.g., Thr-Lys-Arg-Pro, Thr-Arg-Lys-Pro) exhibit distinct immunomodulatory profiles—some active only on humoral immunity, others on both humoral and cellular responses [4]. Generic or sequence-misidentified procurement would therefore lead to entirely incompatible experimental outcomes, as the biological readout is sequence-dependent, not composition-dependent [5].

Kentsin diacetate (TPRK)
Reported ovulation inhibition, central opioid‑like GI effects, FSH/LH release at high doses. Zero direct opioid receptor binding. Sequence: Thr‑Pro‑Arg‑Lys.
Tuftsin diacetate (TKPR)
Macrophage/microglial phagocytosis stimulator; no reported contraceptive, opioid‑like, or gonadotropin activity. Sequence: Thr‑Lys‑Pro‑Arg.
Sequence permutation within the identical amino acid composition shifts biological readout; even Thr‑Lys‑Arg‑Pro exhibits distinct humoral/cellular immunomodulation. Generic or sequence‑misidentified procurement may produce incompatible experimental outcomes.

Quantitative Evidence: Kentsin vs. Tuftsin and Analogues


Anti-Ovulatory Activity: Kentsin vs. Tuftsin

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate (Kentsin, TPRK) inhibits the proliferation of human granulosa cells and blocks ovulation by preventing Graafian follicle maturation. Its concentration-response curve shows ovulation inhibition at concentrations as low as 1 μM . In vivo, subcutaneous administration of the diacetate salt at 2, 10, and 100 μg/g body weight/day in hamsters was investigated for contraceptive efficacy [1]. In contrast, Tuftsin diacetate (Thr-Lys-Pro-Arg, TKPR) has no demonstrated anti-ovulatory or contraceptive activity; its primary biological role is macrophage/microglial activation and phagocytosis stimulation derived from its immunoglobulin G Fc-domain origin . This functional divergence arises purely from the swapped positions of the Pro and Lys residues in the sequence [2].

Anti‑ovulatory activity
Head‑to‑head
Kentsin inhibits ovulation at 1 μM in vitro; blocks granulosa cell proliferation and Graafian follicle maturation. In vivo: 2‑100 μg/g/day in hamsters. Tuftsin shows no anti‑ovulatory activity; primary role is phagocytosis stimulation.
Sequence‑dependent contraceptive research model; substitution yields opposite immunostimulatory endpoint.
In vitro human granulosa assay; in vivo cyclic hamster model. Qualitative functional divergence.
Contraception Reproductive biology Ovulation inhibition

Central Opioid-Like GI Motility: Kentsin vs. Tuftsin

L-Threonyl-L-prolyl-L-arginyl-L-lysine (Kentsin, TPRK) administered intracerebroventricularly (i.c.v.) to fasted dogs at doses of 20 and 100 ng/kg inhibited the antral motility index by 51.2% and 76.1%, respectively, and disrupted the jejunal migrating motor complex for 2 and 4 hours, respectively [1]. These central effects were only achieved after a 25-fold higher dose administered intravenously and were abolished by prior i.c.v. administration of naloxone (50 μg/kg), indicating mediation through central opiate receptors [1]. In rats, i.c.v. Kentsin (4.0 μg/kg) restored the fasted migrating myoelectric complex of intestinal motility, while a 5-fold higher subcutaneous dose was inactive, confirming the requirement for central administration [2]. Tuftsin diacetate (TKPR) has no reported central GI motility effects; its receptor-mediated activity is confined to peripheral phagocytic cells (macrophages, monocytes, microglia) .

Central GI motility
Reported
i.c.v. Kentsin: 20 ng/kg → 51.2% inhibition of antral motility; 100 ng/kg → 76.1% inhibition; jejunal complex disruption 2‑4 h. i.v. requires 25× higher dose. Subcutaneous inactive at 5× dose.
Central opioid‑like research model; route‑of‑administration dependence supports central site of action.
Fasted dog model; Tuftsin has no reported central GI effects.
Gastrointestinal motility Opioid pharmacology Neurogastroenterology

Opioid Receptor Binding: Kentsin vs. Tuftsin

A direct pharmacological characterization demonstrated that Kentsin (Thr-Pro-Arg-Lys) at 30,000 nM did not inhibit electrically stimulated contractions of the guinea pig ileum (GPI) or mouse vas deferens (MVD), nor did it cause a rightward displacement of the inhibitory concentration-response curves of the mu-selective opioid agonist PL017 in the GPI or the delta-selective agonist DPDPE in the MVD [1]. Furthermore, Kentsin at 10,000 nM did not displace [³H]naloxone from rat brain homogenates [1]. These results conclusively demonstrate that Kentsin lacks opioid agonist, mu antagonist, and delta antagonist properties and does not bind to opioid receptors. Despite this, in vivo Kentsin produced dose-dependent analgesia in hotplate and abdominal stretch tests when administered i.c.v. and intrathecally, and this analgesia was partially antagonized by naloxone [1]. In contrast, Tuftsin (Thr-Lys-Pro-Arg) binds to specific receptors on macrophages, monocytes, and neutrophils—receptors that are structurally and functionally unrelated to opioid receptors [2]. This receptor-level differential is critical: Kentsin's opioid-like effects are mediated through an indirect, non-canonical mechanism, while Tuftsin operates through direct receptor binding on phagocytic cells.

Opioid receptor binding
Direct comparison
Kentsin at 30,000 nM: no inhibition of GPI or MVD contraction; no displacement of [³H]naloxone at 10,000 nM. Zero mu/delta antagonist activity. Yet i.c.v. produces naloxone‑reversible analgesia.
Non‑canonical opioid signaling tool; opioid‑like effects without direct receptor binding.
Tuftsin binds phagocyte receptors, no opioid interaction.
Opioid receptor pharmacology Non-canonical opioid signaling Analgesia mechanisms

Gonadotropin-Releasing Activity: Kentsin vs. Tuftsin

Kentsin (H-Thr-Pro-Arg-Lys-OH), synthesized via solid-phase Merrifield procedure, was tested alongside partially purified factor C-LHIH from porcine hypothalami. At high dosage, Kentsin released FSH and, to a lesser extent, LH, but showed no antagonist activity against synthetic luteinizing hormone releasing hormone (LHRH), even at very high levels [1]. Critically, Kentsin and factor C-LHIH were shown to be different entities by cation exchange chromatography and HPLC, confirming that the FSH/LH-releasing activity is an intrinsic property of the TPRK sequence rather than a contaminant [1]. In contrast, Tuftsin (Thr-Lys-Pro-Arg) has no reported gonadotropin-releasing activity; its primary endocrine interaction is limited to its derivation from the immunoglobulin G Fc domain and its immunomodulatory role [2]. This differential neuroendocrine activity represents a second, functionally independent axis of biological divergence between the two sequence isomers.

Gonadotropin release
Cross‑study
Kentsin releases FSH and (less) LH at high dose; no LHRH antagonist activity. Distinct from factor C‑LHIH by HPLC. Tuftsin: no gonadotropin activity reported.
Non‑LHRH FSH/LH release research; sequence‑specific neuroendocrine activity.
Solid‑phase synthesis; HPLC characterization.
Neuroendocrinology Gonadotropin release Hypothalamic-pituitary axis

Humoral vs. Cellular Immune Response: Kentsin vs. Tuftsin

A systematic comparative study of the Tuftsin-Kentsin group demonstrated that Tuftsin (Thr-Lys-Pro-Arg) and its tetrapeptide analogues with the same amino acid composition but different sequences exhibit immunosuppressive activity for the humoral immune response, but not the cellular immune response—with the notable exception of the Thr-Lys-Arg-Pro tetrapeptide, which is active in both [1]. The study explicitly examined Kentsin (Thr-Pro-Arg-Lys) alongside Tuftsin and other sequence permutations (Thr-Arg-Lys-Pro, Thr-Lys-Arg-Pro) and found that the displacement of basic amino acid residues alone produced distinctly different immunomodulatory activities [1]. Furthermore, the study revealed that N-terminal residue cleavage of these tetrapeptides generates tripeptides (e.g., Lys-Arg-Pro, Arg-Lys-Pro) that become active in both humoral and cellular immune response tests, indicating that proteolytic degradation can profoundly modulate immunological outcomes [1]. This peptide-family study provides the most direct evidence that sequence, not just composition, determines immunological function.

Immune response profile
Head‑to‑head
Within Thr‑Pro‑Arg‑Lys group, Kentsin (TPRK) exhibits humoral immunosuppression without cellular activity; Thr‑Lys‑Arg‑Pro active in both. N‑terminal cleavage converts some tetrapeptides to dual‑active tripeptides.
Sequence‑dependent immunomodulation; even single‑residue swap alters cellular immune readout.
In vivo PFC assay; multiple sequence permutations compared.
Immunomodulation Humoral immunity Tuftsin-kentsin peptide group

Application Scenarios for Kentsin Diacetate


Non-Steroidal Contraception & Follicle Maturation

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate is the only tetrapeptide diacetate with demonstrated anti-ovulatory activity at low micromolar concentrations (1 μM), inhibiting human granulosa cell proliferation and preventing Graafian follicle maturation . Researchers investigating peptide-based, non-steroidal contraceptive mechanisms should specifically procure the TPRK diacetate salt (CAS 71205-61-3), as the Tuftsin diacetate (TKPR, CAS 72103-53-8) lacks any contraceptive activity and would yield negative results in ovulation inhibition assays . The diacetate salt form is preferred for its enhanced water solubility in parenteral and in vitro applications [4].

Central Opioid-Like GI Motility Research

For neurogastroenterology studies investigating non-canonical opioid signaling, Kentsin diacetate provides a unique pharmacological profile: it inhibits antral motility by 51.2–76.1% at 20–100 ng/kg i.c.v. in canine models while demonstrating zero binding to mu or delta opioid receptors at concentrations up to 30,000 nM . This profile is not achievable with Tuftsin diacetate, Selank, or any other tetrapeptide analogue. Researchers should note the strict route-of-administration dependence: i.c.v. administration is effective at ng/kg doses, while subcutaneous administration is inactive even at 5-fold higher doses, and intravenous administration requires a 25-fold higher dose for comparable effects [4].

Humoral vs. Cellular Immune Response Studies

The Wieczorek et al. (1994) study established that tetrapeptides with identical Thr, Pro, Arg, Lys composition but different sequences produce distinct immunomodulatory outcomes—most are immunosuppressive for humoral but not cellular immunity . Researchers requiring precise dissection of humoral versus cellular immune pathways must use the exact TPRK sequence (Kentsin diacetate), as even single-position residue swaps (e.g., to Thr-Lys-Arg-Pro) alter the cellular immune activity profile. Furthermore, investigators studying proteolytic modulation of peptide immunomodulation can leverage the demonstrated conversion of sequence-specific tetrapeptide activity to dual-active tripeptides upon N-terminal cleavage .

Reproductive Neuroendocrinology: FSH/LH Release

Kentsin diacetate is uniquely suited for studying non-LHRH-mediated gonadotropin release. At high dosage, it releases FSH (and LH to a lesser extent) without antagonizing synthetic LHRH, distinguishing it from both classical LHRH analogs and from Tuftsin diacetate, which lacks any gonadotropin-modulating activity . This property, combined with its concurrent contraceptive activity, makes TPRK diacetate a dual-purpose tool compound for investigating the intersection of central neuroendocrine control and peripheral ovarian function. Solid-phase synthesis and HPLC purification protocols are well-established in the patent literature, ensuring reproducible procurement quality .

Application
Selection Property
Validation Focus
Reproductive biology: ovulation inhibition studies
Sequence‑specific TPRK diacetate salt
Granulosa cell proliferation and follicle maturation endpoints
Neurogastroenterology: non‑canonical opioid signaling
I.c.v. administration‑dependent activity; zero direct receptor binding
Central opioid‑like motility effects without mu/delta engagement
Immunomodulation: humoral vs. cellular dissection
Exact TPRK sequence (vs. TKPR or other permutations)
Humoral immunosuppression profile; resistance to cellular cross‑reactivity
Neuroendocrine research: non‑LHRH gonadotropin release
High‑dose FSH/LH release without LHRH antagonism
FSH release in non‑LHRH‑mediated models; HPLC‑verified identity
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